3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been extensively studied due to its potential therapeutic applications.
Mechanism of Action
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide inhibits the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to be highly selective for IKKβ, which is the primary kinase responsible for the activation of NF-κB in response to various stimuli.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is its high selectivity for IKKβ, which reduces the risk of off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying NF-κB signaling. However, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. It also has a relatively short half-life in vivo, which can limit its effectiveness in therapeutic applications.
Future Directions
There are several potential future directions for the use of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide in scientific research. One area of interest is the role of NF-κB signaling in aging and age-related diseases. 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to improve cognitive function in aging mice, suggesting that it may have therapeutic potential in age-related cognitive decline. Additionally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to enhance the efficacy of chemotherapy in cancer models, suggesting that it may have potential as a combination therapy. Finally, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to have anti-viral effects in models of viral infections, which could be explored further in the context of emerging viral diseases such as COVID-19.
Conclusion:
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is a valuable tool in scientific research due to its ability to inhibit the NF-κB pathway. It has been extensively studied and has shown promising results in various disease models. While there are limitations to its use, 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has the potential to contribute to our understanding of disease pathogenesis and identify new therapeutic targets.
Synthesis Methods
The synthesis of 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide involves the reaction between 4-tert-butylphenylboronic acid and 3-(1H-imidazol-1-yl)propylamine in the presence of palladium catalysts. The resulting intermediate is then reacted with acryloyl chloride to yield 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. This makes 3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide a valuable tool in studying the role of NF-κB in disease pathogenesis and identifying potential therapeutic targets.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-19(2,3)17-8-5-16(6-9-17)7-10-18(23)21-11-4-13-22-14-12-20-15-22/h5-10,12,14-15H,4,11,13H2,1-3H3,(H,21,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIADBIGZJDECQE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.